Norfludiazepam
Overview
Description
Mechanism of Action
Target of Action
Norfludiazepam primarily targets the Gamma-aminobutyric acid (GABA) receptor subunits . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
This compound acts as a potentiator at the GABA receptor subunits . It has a similar action to diazepam but binds with four times more affinity to benzodiazepine receptors than diazepam . This interaction enhances the inhibitory effects of GABA neurotransmission, leading to anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system . By potentiating the action of GABA at its receptors, this compound enhances the inhibitory effects of this neurotransmitter, leading to decreased neuronal excitability .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism by human hepatocytes . . This could potentially impact its bioavailability and duration of action.
Result of Action
The potentiation of GABA receptor activity by this compound results in decreased neuronal excitability . This leads to its anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the body, such as other benzodiazepines, could potentially affect the action of this compound . .
Biochemical Analysis
Biochemical Properties
Norfludiazepam interacts with various enzymes, proteins, and other biomolecules. It is largely metabolized into inactive metabolites by the cytochrome P450 enzymes, including the CYP3A4 enzyme that takes place in the liver . The nature of these interactions involves the modification of the benzene/diazepine rings of some 1,4-benzodiazepines .
Cellular Effects
This compound has effects on various types of cells and cellular processes. It influences cell function by binding unselectively to the various benzodiazepine receptor subtypes . This binding can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds unselectively to the various benzodiazepine receptor subtypes . This binding can lead to changes in gene expression and can influence enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is long-acting and prone to accumulation . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is largely metabolized into inactive metabolites by the cytochrome P450 enzymes, including the CYP3A4 enzyme that takes place in the liver . This metabolism involves interactions with various enzymes and cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Norfludiazepam can be synthesized through the dealkylation of flurazepam. The process involves the removal of the alkyl group from flurazepam, resulting in the formation of desalkylflurazepam . The reaction typically requires specific conditions such as the presence of a strong base and an appropriate solvent to facilitate the dealkylation process .
Industrial Production Methods
Industrial production of desalkylflurazepam involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Norfludiazepam undergoes various chemical reactions including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize desalkylflurazepam.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce desalkylflurazepam.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield dehydrogenated products .
Scientific Research Applications
Norfludiazepam has a wide range of scientific research applications:
Comparison with Similar Compounds
Norfludiazepam is unique among benzodiazepines due to its long-acting properties and its ability to bind unselectively to various benzodiazepine receptor subtypes . Similar compounds include:
Flurazepam: The parent compound from which desalkylflurazepam is derived.
Flutoprazepam: Another benzodiazepine with similar properties.
Fludiazepam: Known for its anxiolytic and sedative effects.
Midazolam: A short-acting benzodiazepine used for its sedative properties.
Flutazolam: Used for its anxiolytic and muscle relaxant properties.
Quazepam: Known for its long-acting sedative effects.
Ethyl loflazepate: Another benzodiazepine with similar pharmacological properties.
This compound’s long-acting nature and its ability to accumulate in the body make it distinct from these similar compounds .
Properties
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCOILFBWYKHHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183057 | |
Record name | Norfludiazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2886-65-9 | |
Record name | Desalkylflurazepam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2886-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norfludiazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002886659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norfludiazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORFLURAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9U41NXR6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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